molecular formula C18H21NO B1347552 (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine CAS No. 110529-22-1

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Cat. No.: B1347552
CAS No.: 110529-22-1
M. Wt: 267.4 g/mol
InChI Key: XIJAGFLYYNXCAB-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine is a chiral compound with the molecular formula C18H21NO. It is known for its application in asymmetric synthesis and as a chiral auxiliary in various chemical reactions. The compound is characterized by its white to light yellow crystalline appearance and has a melting point of approximately 71°C .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine typically involves the reaction of 1-methylpyrrolidine with diphenylmethanol under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may include steps such as:

    Reaction of 1-methylpyrrolidine with diphenylmethanol: This step involves the nucleophilic addition of 1-methylpyrrolidine to diphenylmethanol.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the pure compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions may involve the use of strong acids or bases to facilitate the substitution reactions.

Major Products Formed:

Scientific Research Applications

(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a chiral auxiliary in asymmetric synthesis to produce enantiomerically pure compounds.

    Biology: Investigated for its potential role in biological systems and as a building block for bioactive molecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound’s chiral nature allows it to selectively interact with enzymes and receptors, influencing various biochemical processes. The hydroxyl group plays a crucial role in forming hydrogen bonds and facilitating molecular recognition .

Comparison with Similar Compounds

    ®-(-)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine: The enantiomer of the compound with opposite optical rotation.

    Diphenylmethanol: A precursor in the synthesis of (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine.

    1-Methylpyrrolidine: A starting material in the synthesis process.

Uniqueness: this compound is unique due to its chiral nature and its ability to act as a chiral auxiliary in asymmetric synthesis. Its specific stereochemistry allows for selective interactions in chemical and biological systems, making it valuable in various research and industrial applications .

Properties

IUPAC Name

[(2S)-1-methylpyrrolidin-2-yl]-diphenylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c1-19-14-8-13-17(19)18(20,15-9-4-2-5-10-15)16-11-6-3-7-12-16/h2-7,9-12,17,20H,8,13-14H2,1H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIJAGFLYYNXCAB-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@H]1C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110529-22-1
Record name (S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Reactant of Route 2
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Reactant of Route 3
Reactant of Route 3
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Reactant of Route 4
Reactant of Route 4
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Reactant of Route 5
Reactant of Route 5
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine
Reactant of Route 6
(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.